2-(2,3-Dimethylphenoxy)ethanol
Overview
Description
2-(2,3-Dimethylphenoxy)ethanol is an organic compound that is widely used in various fields of research and industry due to its unique properties. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring structure with two methyl groups attached to the second and third carbon atoms of the phenyl ring . The phenyl ring is connected to an ethanol group through an oxygen atom .Mechanism of Action
Target of Action
2-(2,3-Dimethylphenoxy)ethanol is a derivative of ethanol and phenoxyethanol, both of which have well-documented targets. Ethanol primarily interacts with GABA receptors and glycine receptors . Phenoxyethanol, on the other hand, is known for its antimicrobial properties and is used as a preservative in cosmetics .
Mode of Action
Ethanol, for instance, has sedative effects mediated through binding to GABA receptors and glycine receptors . Phenoxyethanol is used as an antiseptic and has been shown to inactivate bacteria and several types of yeast .
Biochemical Pathways
Ethanol is known to affect several biochemical pathways, including the central nervous system’s neurotransmitter systems . Phenoxyethanol, being an antimicrobial agent, likely interferes with the metabolic pathways of microorganisms .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It primarily alters the pharmacokinetics of other drugs by changing the rate and extent of absorption .
Result of Action
Ethanol has a wide range of effects, including sedation, tachycardia, and general increased intoxication . Phenoxyethanol is used as an antiseptic and has been shown to inactivate bacteria and several types of yeast .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of ethanol can be influenced by a combination of genetic and environmental factors .
Advantages and Limitations for Lab Experiments
2-(2,3-Dimethylphenoxy)ethanol has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound that does not pose any health risks. However, it is important to note that this compound is a flammable liquid and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-(2,3-Dimethylphenoxy)ethanol in scientific research. It could be used as a solvent in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals and agrochemicals. Additionally, it could be used in studies of enzyme inhibition, as a reagent in organic synthesis, and as an intermediate in the synthesis of other organic compounds. Finally, this compound could be used to produce ethers and other compounds by reacting with alkyl halides in the presence of a strong base.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)ethanol has a wide range of applications in scientific research. It has been used in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a solvent in various laboratory experiments, such as the preparation of organic compounds, the extraction of natural products, and the synthesis of organic molecules. Additionally, this compound has been used in studies of enzyme inhibition and as a reagent in organic synthesis.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEOFMOZOGKLAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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